molecular formula C11H14N2O2 B2730567 3-(Piperidin-1-yl)isonicotinic acid CAS No. 1257901-61-3

3-(Piperidin-1-yl)isonicotinic acid

Cat. No.: B2730567
CAS No.: 1257901-61-3
M. Wt: 206.245
InChI Key: WDEFRXDJARLYCM-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a piperidine ring attached to the isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-yl)isonicotinic acid typically involves the reaction of isonicotinic acid with piperidine. One common method is the nucleophilic substitution reaction where isonicotinic acid is treated with piperidine under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(Piperidin-1-yl)isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The isonicotinic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Picolinic Acid (2-pyridinecarboxylic acid)
  • Nicotinic Acid (3-pyridinecarboxylic acid)
  • Isonicotinic Acid (4-pyridinecarboxylic acid)

Comparison: 3-(Piperidin-1-yl)isonicotinic acid is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to picolinic acid and nicotinic acid, the piperidine substitution enhances its potential for interaction with biological targets, making it a valuable compound in medicinal chemistry. The isonicotinic acid moiety also contributes to its versatility in various chemical reactions.

Properties

IUPAC Name

3-piperidin-1-ylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-4-5-12-8-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEFRXDJARLYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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